S-(Diisobutylcarbamoyl)cysteine
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Overview
Description
(2R)-2-amino-3-[bis(2-methylpropyl)carbamoylsulfanyl]propanoic acid is a complex organic compound with a unique structure that includes an amino group, a carbamoylsulfanyl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[bis(2-methylpropyl)carbamoylsulfanyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the amino group, followed by the introduction of the carbamoylsulfanyl group through a series of nucleophilic substitution reactions. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-[bis(2-methylpropyl)carbamoylsulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2R)-2-amino-3-[bis(2-methylpropyl)carbamoylsulfanyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-[bis(2-methylpropyl)carbamoylsulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features but differ in their functional groups and reactivity.
Synthetic Compounds with Biological Activity: Compounds like deoxycorticosterone analogs share some biological activity but have different structural frameworks.
Uniqueness
(2R)-2-amino-3-[bis(2-methylpropyl)carbamoylsulfanyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61772-62-1 |
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Molecular Formula |
C12H24N2O3S |
Molecular Weight |
276.40 g/mol |
IUPAC Name |
(2R)-2-amino-3-[bis(2-methylpropyl)carbamoylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H24N2O3S/c1-8(2)5-14(6-9(3)4)12(17)18-7-10(13)11(15)16/h8-10H,5-7,13H2,1-4H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
WLTNFDBTUAMOGX-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)CN(CC(C)C)C(=O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)SCC(C(=O)O)N |
Origin of Product |
United States |
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